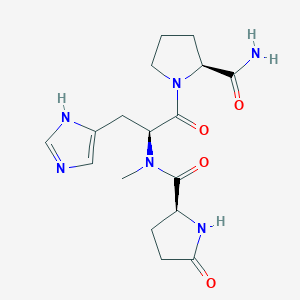
5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide is a synthetic compound that has garnered interest in various fields of scientific research. It is a derivative of prolinamide and histidine, and its unique structure allows it to interact with biological systems in specific ways. This compound is not naturally occurring and is typically synthesized for experimental and therapeutic purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide involves multiple steps, starting from the basic amino acids. The process typically includes the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis include protecting agents like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotecting agents like TFA (trifluoroacetic acid) .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The process is optimized to ensure high yield and purity, often involving chromatographic techniques for purification .
化学反应分析
Types of Reactions
5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the histidine residue, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the prolinamide moiety, changing its interaction with biological targets.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific and efficient reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxo-histidine derivatives, while reduction can yield modified prolinamide structures .
科学研究应用
5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: Researchers use it to investigate protein interactions and enzyme activity.
Medicine: It has potential therapeutic applications, particularly in the modulation of hormonal pathways.
Industry: The compound is used in the development of new materials and biochemical assays.
作用机制
The mechanism of action of 5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved may include hormonal signaling and metabolic regulation .
相似化合物的比较
Similar Compounds
5-Oxo-L-prolyl-L-histidyl-L-prolinamide: A closely related compound with similar biological activity.
5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide: Another derivative with extended peptide chains, used in different therapeutic contexts.
Uniqueness
5-Oxo-L-prolyl-N-methyl-L-histidyl-L-prolinamide is unique due to its specific methylation, which can significantly alter its interaction with biological targets compared to its non-methylated counterparts. This modification can enhance its stability and specificity in various applications .
属性
CAS 编号 |
78430-10-1 |
|---|---|
分子式 |
C17H24N6O4 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H24N6O4/c1-22(16(26)11-4-5-14(24)21-11)13(7-10-8-19-9-20-10)17(27)23-6-2-3-12(23)15(18)25/h8-9,11-13H,2-7H2,1H3,(H2,18,25)(H,19,20)(H,21,24)/t11-,12-,13-/m0/s1 |
InChI 键 |
HQPDEDHWFATLCJ-AVGNSLFASA-N |
手性 SMILES |
CN([C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N)C(=O)[C@@H]3CCC(=O)N3 |
规范 SMILES |
CN(C(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


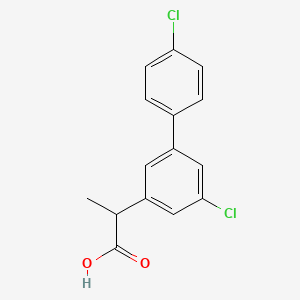
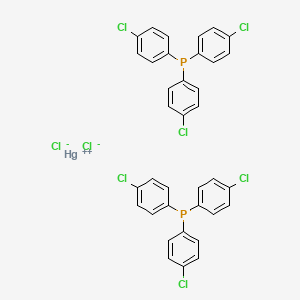

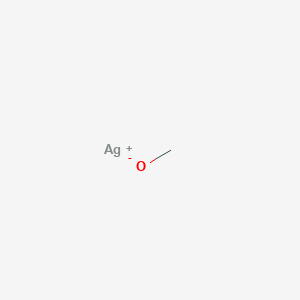
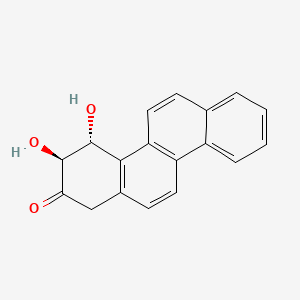
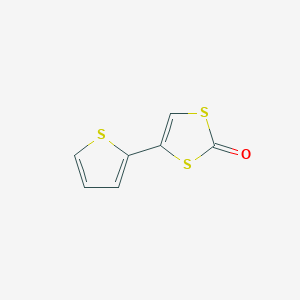
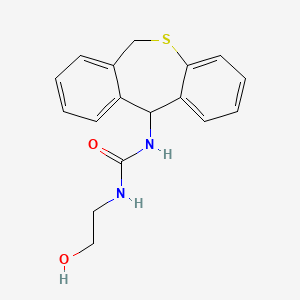
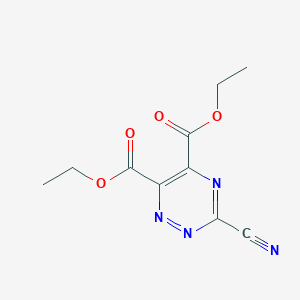
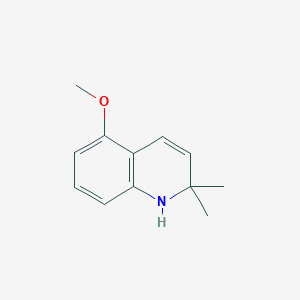
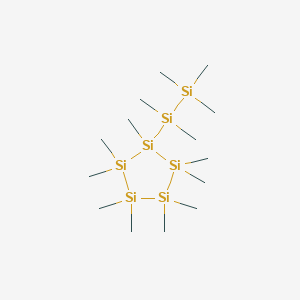
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
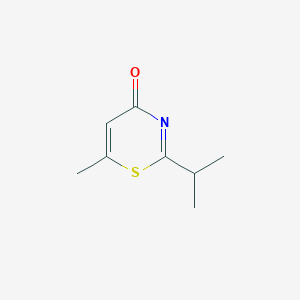
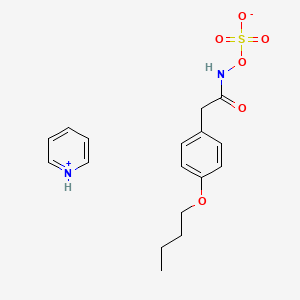
![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)
